Trimethylsulfoxonium chloride (CAS 5034-06-0) is a highly crystalline quaternary sulfoxonium salt utilized as a premier precursor for dimethylsulfoxonium methylide, the active reagent in Corey-Chaykovsky epoxidations and cyclopropanations [1]. While trimethylsulfoxonium iodide (TMSOI) has historically served as the default academic baseline, the chloride salt is increasingly prioritized in industrial procurement due to its superior atom economy, enhanced solubility in volatile organic solvents like tetrahydrofuran (THF), and more favorable waste profile [2]. By enabling ylide generation outside of high-boiling solvents like DMSO, trimethylsulfoxonium chloride facilitates streamlined downstream processing, continuous flow compatibility, and the isolation of salt-free ylide solutions that are critical for sensitive asymmetric catalytic transformations[1].
Defaulting to the more common trimethylsulfoxonium iodide (TMSOI) introduces significant process bottlenecks during scale-up and procurement [1]. TMSOI's poor solubility in ethereal solvents typically mandates the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which complicate product extraction and require energy-intensive solvent removal [1]. Furthermore, the iodide counterion generates sodium iodide (NaI) upon deprotonation, which is partially soluble in THF and can coordinate with chiral Lewis acid catalysts, unpredictably altering enantioselectivity in asymmetric reactions [2]. Procuring the chloride salt eliminates these variables, allowing for the direct filtration of insoluble sodium chloride (NaCl) to yield pure, salt-free ylide solutions while simultaneously reducing stoichiometric halogen waste mass by over 40% [1].
Trimethylsulfoxonium chloride offers a significantly higher mass efficiency for ylide generation compared to the standard iodide salt [1]. With a molecular weight of 128.62 g/mol versus 220.07 g/mol for TMSOI, the chloride salt delivers approximately 71% more active dimethylsulfoxonium methylide per kilogram of procured material . This directly translates to reduced raw material mass requirements, lower reactor volume occupancy, and a proportional reduction in stoichiometric halogen waste during multi-kilogram manufacturing campaigns [1].
| Evidence Dimension | Active ylide yield per kilogram of precursor |
| Target Compound Data | 7.77 moles of ylide per kg of TMSOCl |
| Comparator Or Baseline | 4.54 moles of ylide per kg of TMSOI |
| Quantified Difference | 71.1% higher molar efficiency per unit mass |
| Conditions | Stoichiometric deprotonation to dimethylsulfoxonium methylide |
Procuring the chloride salt drastically reduces the total mass of reagents required and minimizes halogenated waste disposal costs at the pilot and production scales.
A major limitation of TMSOI is its reliance on DMSO or DMF for ylide generation due to poor solubility in less polar solvents [1]. Trimethylsulfoxonium chloride exhibits superior solubility in tetrahydrofuran (THF), allowing the Corey-Chaykovsky reaction to be conducted entirely in this volatile solvent [1]. The use of THF enables lower temperature solvent removal and easier aqueous workups, preventing the yield losses and thermal degradation often associated with stripping DMSO from sensitive pharmaceutical intermediates [2].
| Evidence Dimension | Process solvent compatibility |
| Target Compound Data | Fully compatible with THF-based ylide generation |
| Comparator Or Baseline | TMSOI (requires DMSO or DMF for optimal ylide generation) |
| Quantified Difference | Elimination of high-boiling polar aprotic solvents (boiling point reduction from 189°C for DMSO to 66°C for THF) |
| Conditions | Deprotonation with sodium hydride or potassium tert-butoxide at 0-25°C |
Transitioning to a THF-soluble precursor simplifies downstream purification, reduces energy consumption during solvent recovery, and improves overall cycle times.
In catalytic asymmetric epoxidations and cyclopropanations, the presence of dissolved halide salts can interfere with chiral Lewis acid catalysts [1]. When TMSOCl is deprotonated with a sodium base in THF, the resulting byproduct is sodium chloride (NaCl), which is highly insoluble in THF and can be quantitatively removed via simple filtration [1]. Conversely, the sodium iodide (NaI) generated from TMSOI is partially soluble in THF, making it nearly impossible to obtain a strictly salt-free ylide solution without complex solvent-exchange protocols[2].
| Evidence Dimension | Byproduct filterability in THF |
| Target Compound Data | Generates highly insoluble NaCl (easily filtered) |
| Comparator Or Baseline | TMSOI generates partially soluble NaI (retained in solution) |
| Quantified Difference | Direct access to pure, salt-free ylide solutions in a single filtration step |
| Conditions | Ylide generation using sodium bases (e.g., NaH) in THF |
Access to salt-free ylides is critical for ensuring reproducible enantiomeric excesses (ee) and preventing catalyst poisoning in sensitive asymmetric syntheses.
The accumulation of thermally unstable dimethylsulfoxonium methylide poses a significant safety risk in batch reactors [1]. Trimethylsulfoxonium chloride is highly amenable to continuous flow processing, where it can be continuously mixed with aqueous bases (e.g., KOH) or organic bases to generate the ylide on demand [2]. The chloride salt's favorable solubility and lack of oxidative degradation to iodine prevent reactor fouling and ensure consistent dosing in automated, multi-step flow synthesis platforms [2].
| Evidence Dimension | Continuous flow reactor compatibility |
| Target Compound Data | Stable, non-fouling ylide generation in flow (e.g., with aqueous KOH) |
| Comparator Or Baseline | Batch generation of ylide (accumulation of hazardous intermediates) |
| Quantified Difference | Elimination of thermal accumulation risks and prevention of iodine-induced reactor fouling |
| Conditions | Automated multi-step continuous flow synthesis |
For modern API manufacturing utilizing flow chemistry, TMSOCl provides a safer, more reliable reagent stream without the risk of line blockages or thermal runaways.
Ideal for the multi-kilogram synthesis of pharmaceutical epoxides and oxetanes where avoiding DMSO/DMF and minimizing halogen waste are critical for process economics and environmental compliance [1].
The preferred precursor when utilizing chiral Lewis acid catalysts that require strictly 'salt-free' ylide solutions to maintain high enantioselectivity without iodide interference[1].
Highly suited for automated, on-demand ylide generation in continuous flow reactors, mitigating the thermal hazards of batch ylide accumulation and preventing iodine-related reactor fouling [2].
Utilized as a highly efficient, atom-economical C1 carbon source for the synthesis of polymethylene, where the chloride salt offers superior mass efficiency and easier byproduct management than the iodide analog[3].
Irritant